

Application Notes and Protocols for C3TD879 in In Vivo Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C3TD879 is a first-in-class, potent, and selective Type I kinase inhibitor of Citron Kinase (CITK).[1] It demonstrates favorable drug metabolism and pharmacokinetic (DMPK) properties, making it a valuable chemical probe for investigating the biological functions of CITK in in vivo models.[1][2] These application notes provide detailed protocols and compiled data for the use of C3TD879 in preclinical animal research, focusing on pharmacokinetic characterization.

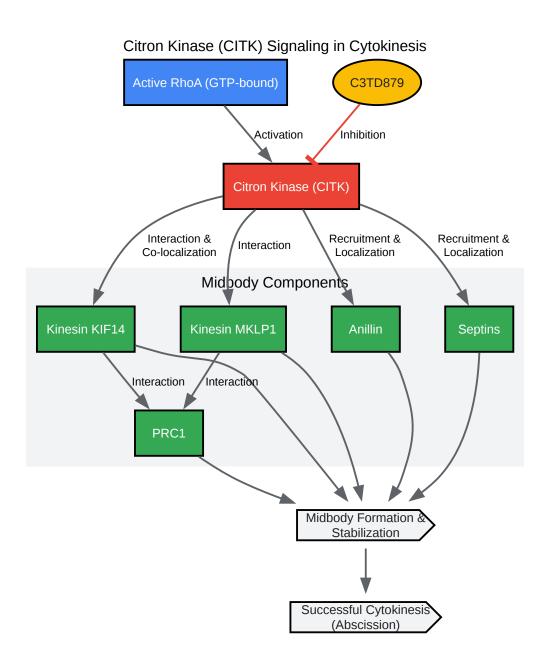
Mechanism of Action

C3TD879 potently inhibits the catalytic activity of CITK, a serine/threonine kinase crucial for the final stages of cell division, specifically cytokinesis.[1] CITK is a downstream effector of the RhoA signaling pathway and plays a key role in the formation and stabilization of the midbody, a transient structure essential for the separation of daughter cells. Inhibition of CITK's kinase activity is hypothesized to disrupt this process.

Signaling Pathway

The following diagram illustrates the central role of Citron Kinase in the process of cytokinesis and its regulation.





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Figure 1. Simplified CITK Signaling Pathway in Cytokinesis.

Quantitative Data



The following tables summarize the pharmacokinetic parameters of **C3TD879** in rats following intravenous (IV) and oral (PO) administration, as well as plasma and brain concentrations in CD-1 mice after oral administration.

Table 1: Pharmacokinetic Parameters of C3TD879 in Rats

Parameter	IV Administration (1 mg/kg)	PO Administration (5 mg/kg)
CL (L/hr/kg)	0.47	-
Vdss (L/kg)	1.1	-
T½ (hr)	1.8	2.5
AUC (hr*ng/mL)	2100	11000
Cmax (ng/mL)	-	2200
Tmax (hr)	-	0.5
F (%)	-	100

CL: Clearance; Vdss: Volume of distribution at steady state; T½: Half-life; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Bioavailability.

Table 2: Plasma and Brain Concentrations of C3TD879 in CD-1 Mice (10 mg/kg, PO)



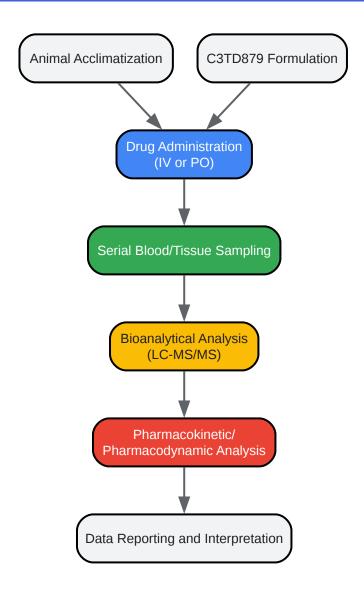
Time (hr)	Mean Plasma Concentration (ng/mL)	Mean Brain Concentration (ng/g)	Brain/Plasma Ratio
0.25	1000	330	0.33
0.5	1200	480	0.40
1	980	480	0.49
2	650	380	0.58
4	300	220	0.73
8	80	70	0.88
24	5	5	1.00

Experimental Protocols

The following protocols are based on established methodologies for in vivo studies of small molecule inhibitors.

Experimental Workflow





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Figure 2. General workflow for in vivo pharmacokinetic studies.

Animal Models and Housing

- Species: Sprague-Dawley rats (for PK studies), CD-1 mice (for plasma/brain distribution studies).
- Health Status: Healthy, pathogen-free animals should be used.
- Acclimatization: Animals should be acclimatized to the facility for at least 7 days prior to the experiment.



 Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide access to standard chow and water ad libitum.

C3TD879 Formulation for In Vivo Administration

For oral and intravenous administration, **C3TD879** can be formulated in a vehicle suitable for preclinical studies. Several formulations have been suggested, including:

- Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
- Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[3]
- Formulation 3: 10% DMSO, 90% Corn Oil.[3]

Preparation Steps (Example using Formulation 1):[3]

- Prepare a stock solution of C3TD879 in DMSO.
- Sequentially add PEG300, Tween-80, and finally saline to the DMSO stock solution, vortexing thoroughly after each addition to ensure a clear, homogenous solution.
- The final formulation should be prepared fresh on the day of dosing.

Pharmacokinetic Study in Rats

- Dosing Groups:
 - Group 1: Intravenous (IV) administration via the tail vein at a dose of 1 mg/kg.
 - Group 2: Oral (PO) administration by gavage at a dose of 5 mg/kg.
- Blood Sampling:
 - Collect serial blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).



- Plasma Preparation:
 - Centrifuge the blood samples at 4°C to separate the plasma.
 - Store plasma samples at -80°C until analysis.

Plasma and Brain Distribution Study in Mice

- Dosing: Administer C3TD879 orally by gavage to CD-1 mice at a dose of 10 mg/kg.
- Sample Collection:
 - At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a
 cohort of mice.
 - Collect terminal blood samples via cardiac puncture and process to obtain plasma as described above.
 - Perfuse the mice with saline to remove blood from the tissues.
 - Excise the brain, weigh it, and homogenize it in an appropriate buffer.
- Sample Storage: Store plasma and brain homogenate samples at -80°C until bioanalysis.

Bioanalytical Method

- Technique: Quantify the concentration of C3TD879 in plasma and brain homogenate samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Standard Curve: Prepare a standard curve of **C3TD879** in the appropriate matrix (plasma or brain homogenate) to allow for accurate quantification.

Data Analysis

 Pharmacokinetic Parameters: Calculate pharmacokinetic parameters (CL, Vdss, T½, AUC, Cmax, Tmax, and F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).



 Brain/Plasma Ratio: Calculate the brain-to-plasma concentration ratio at each time point to assess the extent of blood-brain barrier penetration.

Conclusion

C3TD879 is a selective CITK inhibitor with excellent in vivo pharmacokinetic properties, including high oral bioavailability in rats. Its ability to penetrate the blood-brain barrier in mice suggests its potential for investigating the role of CITK in the central nervous system. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of targeting CITK with **C3TD879**.

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